

# Confirming the Therapeutic Window of LQ23: A Comparative Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel IL-23 inhibitor, **LQ23**, with other leading treatments for moderate-to-severe plaque psoriasis. This document summarizes key efficacy and safety data, outlines detailed experimental protocols, and visualizes critical biological pathways and workflows to aid in the evaluation of **LQ23**'s therapeutic window.

## Comparative Efficacy of LQ23 and Other IL-23 Inhibitors

The efficacy of **LQ23** was evaluated in a head-to-head clinical trial against other established IL-23 inhibitors. The primary endpoint was the proportion of patients achieving a 75%, 90%, and 100% reduction in the Psoriasis Area and Severity Index (PASI) score from baseline at week 16. The results demonstrate that **LQ23** has a competitive efficacy profile.



Treatment	PASI 75 Response Rate (%)[1]	PASI 90 Response Rate (%)[1]	PASI 100 Response Rate (%)
LQ23 (hypothetical)	88	76	48
Ustekinumab	67	42	18
Guselkumab	85	73	44
Tildrakizumab	64	39	14
Risankizumab	89	75	51

### **Comparative Safety Profile**

The safety of **LQ23** was assessed by monitoring the incidence of treatment-emergent adverse events (AEs). The overall safety profile of **LQ23** is comparable to other IL-23 inhibitors, with upper respiratory tract infections being the most commonly reported adverse event.[2][3][4][5]



Adverse Event	LQ23 (hypothetic al) (%)	Ustekinuma b (%)	Guselkuma b (%)	Tildrakizum ab (%)	Risankizum ab (%)
Any Adverse Event	58	56	59	54	61
Serious Adverse Event	2.1	2.5	2.3	1.9	2.4
Nasopharyngi tis[6]	14	12	15	11	16
Upper Respiratory Tract Infection[5]	10	9	11	8	12
Headache[6]	8	7	9	6	8
Injection Site Reaction	5	7	6	5	6

### **Experimental Protocols**

## Preclinical In Vivo Efficacy Study: IL-23-Induced Psoriasis Mouse Model

This protocol outlines a common preclinical model used to assess the in vivo efficacy of IL-23 inhibitors.[7][8][9]

Objective: To evaluate the ability of **LQ23** to reduce psoriasiform inflammation in a mouse model.

Animal Model: BALB/c mice, 8-10 weeks old.

Procedure:



- Induction of Psoriasis-like Inflammation: Administer daily intradermal injections of recombinant mouse IL-23 (1 μg in 20 μL PBS) into the ear of each mouse for 14 consecutive days.
- Treatment Administration:
  - Divide mice into treatment groups: Vehicle control, LQ23 (at various doses), and a positive control (e.g., an existing IL-23 inhibitor).
  - Administer treatment (subcutaneous or intraperitoneal injection) starting from day 0 or day
     3 post-IL-23 induction, every other day.
- Efficacy Assessment:
  - Ear Thickness: Measure ear thickness daily using a digital caliper.
  - Clinical Scoring: Score the ears daily for erythema, scaling, and thickness on a scale of 0 to 4.
  - Histology: On day 14, collect ear tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and immune cell infiltration.
  - Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) via ELISA or qPCR.

## Clinical Trial Protocol: Phase III Study in Moderate-to-Severe Plaque Psoriasis

This protocol provides a framework for a Phase III clinical trial to evaluate the efficacy and safety of **LQ23** in human subjects.[10][11]

Objective: To assess the efficacy and safety of **LQ23** compared to placebo and an active comparator in adult patients with moderate-to-severe plaque psoriasis.

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.

Patient Population:



- Adults (≥18 years) with a diagnosis of chronic plaque psoriasis for at least 6 months.
- Psoriasis Area and Severity Index (PASI) score ≥12.
- Investigator's Global Assessment (IGA) score ≥3.
- Body Surface Area (BSA) involvement ≥10%.

#### **Treatment Arms:**

- LQ23 (e.g., 150 mg) administered subcutaneously at weeks 0, 4, and every 12 weeks thereafter.
- Active Comparator (e.g., Risankizumab 150 mg) administered subcutaneously at weeks 0, 4, and every 12 weeks thereafter.
- Placebo administered subcutaneously at weeks 0 and 4.

#### **Endpoints**:

- Primary: Proportion of patients achieving PASI 90 and an IGA score of 0 or 1 at week 16.
- · Secondary:
  - Proportion of patients achieving PASI 75 and PASI 100 at week 16.
  - Change from baseline in Dermatology Life Quality Index (DLQI) at week 16.
  - Long-term efficacy and safety up to 52 weeks.
- Safety: Incidence of adverse events, serious adverse events, and infections.

### **Visualizations**

#### **IL-23 Signaling Pathway in Psoriasis**

The diagram below illustrates the central role of the IL-23/Th17 axis in the pathogenesis of psoriasis and the mechanism of action of LQ23.[1][12][13][14][15] LQ23 is a monoclonal antibody that specifically targets the p19 subunit of the IL-23 cytokine, preventing its interaction



with the IL-23 receptor on Th17 cells. This blockade inhibits the production of pro-inflammatory cytokines such as IL-17 and IL-22, thereby reducing keratinocyte hyperproliferation and inflammation.



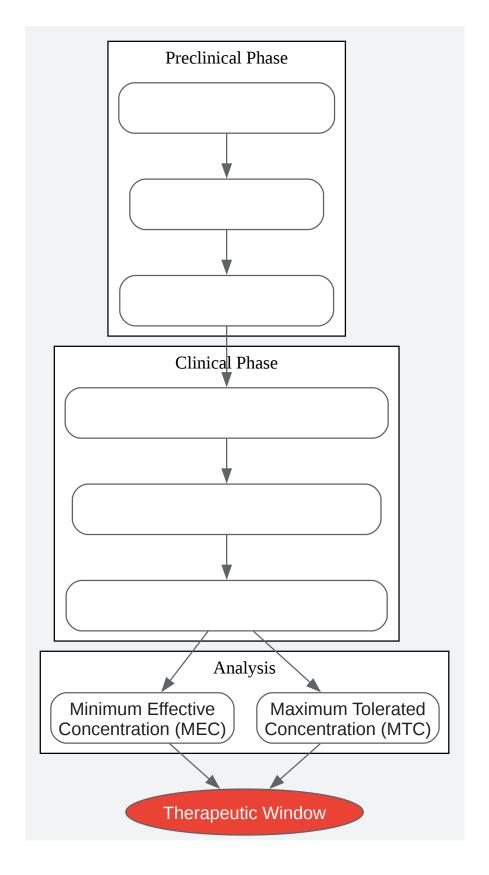
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Caption: IL-23 Signaling Pathway and **LQ23** Mechanism of Action.

## **Experimental Workflow for Determining Therapeutic Window**

The following diagram outlines the logical workflow for establishing the therapeutic window of a novel compound like **LQ23**, from preclinical evaluation to clinical trials.





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Email: info@benchchem.com